molecular formula C19H19FN6O2 B2474155 1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919006-92-1

1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2474155
CAS RN: 919006-92-1
M. Wt: 382.399
InChI Key: GIGRYBYDYRCCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activity

1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione and its derivatives have shown promise in anticancer, anti-HIV, and antimicrobial research. For instance, Ashour et al. (2012) explored the synthesis of new triazino and triazolo[4,3-e]purine derivatives, revealing considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. The compounds also displayed moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens (Ashour et al., 2012).

Antitumor and Vascular Relaxing Effects

Research by Ueda et al. (1987) on novel heterocycles including purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, closely related to the specified compound, has been conducted. This study focused on their synthesis and biological activities, uncovering antitumor activity and evaluating their vascular relaxing effects, although no potent activity was observed in the latter (Ueda et al., 1987).

Synthesis and Molecular Structure

A study by Hwang et al. (2006) focused on the synthesis and molecular structure of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a compound structurally related to the specified compound. This research provides insights into the synthesis methods and structural characterization of such compounds, which is crucial for their potential application in scientific research (Hwang et al., 2006).

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-4-9-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-7-5-6-8-14(13)20/h4-8H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGRYBYDYRCCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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